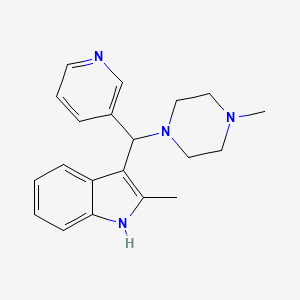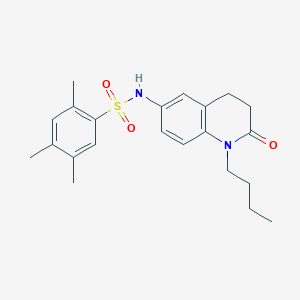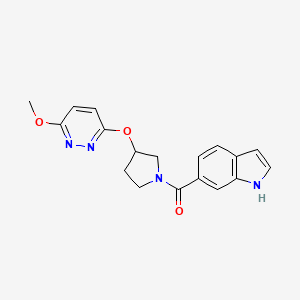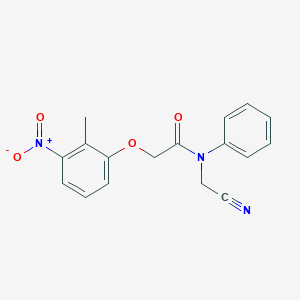
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide, also known as CMNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. However, more research is needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide in lab experiments is its potential as a novel anticancer agent. However, one limitation is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Direcciones Futuras
There are several future directions for the research of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide and its potential applications in the treatment of cancer and other diseases. The development of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide derivatives with improved activity and lower toxicity is also an area of interest for future research.
In conclusion, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide shows promise as a novel anticancer agent and as a potential treatment for other diseases.
Métodos De Síntesis
The synthesis method of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide involves the reaction between 2-methyl-3-nitrophenol, cyanomethyl acetate, and N-phenylacetamide in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain pure N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer activity, with promising results in inhibiting the growth of cancer cells. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use as a pesticide.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-13-15(20(22)23)8-5-9-16(13)24-12-17(21)19(11-10-18)14-6-3-2-4-7-14/h2-9H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONEFSTBNBQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)N(CC#N)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

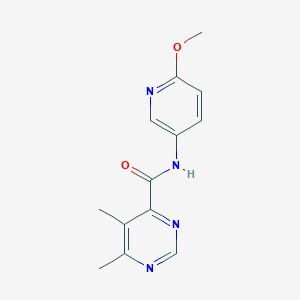


![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)
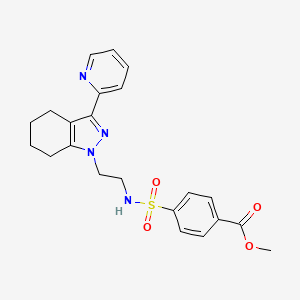
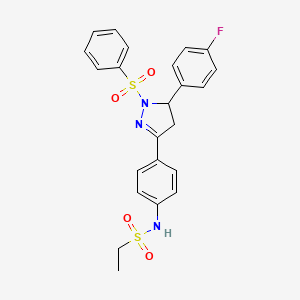

![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2857005.png)

